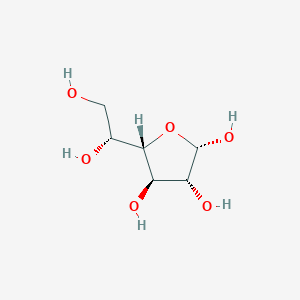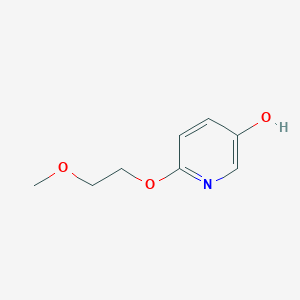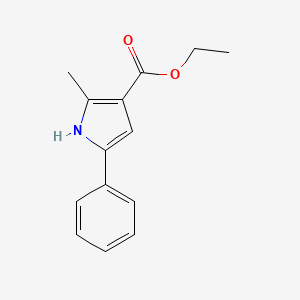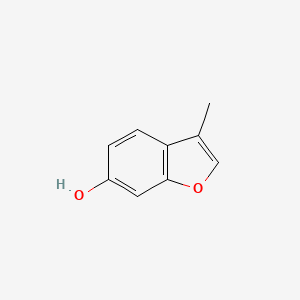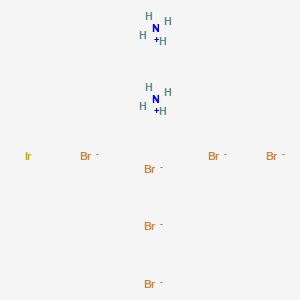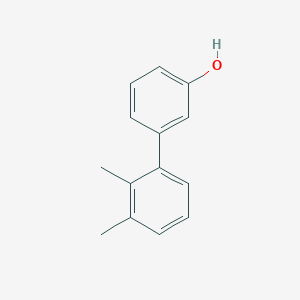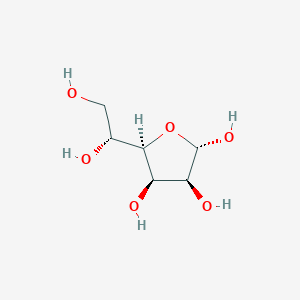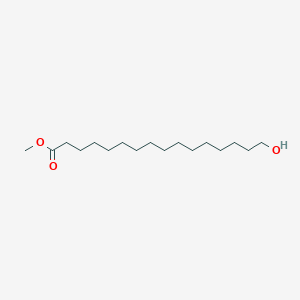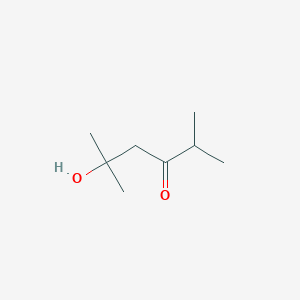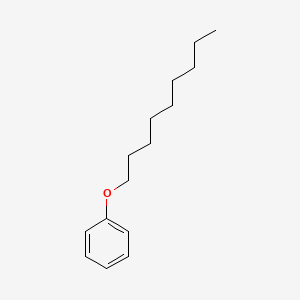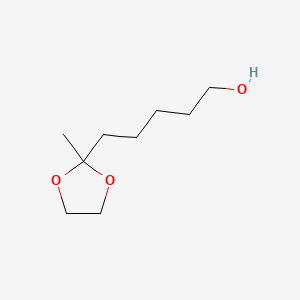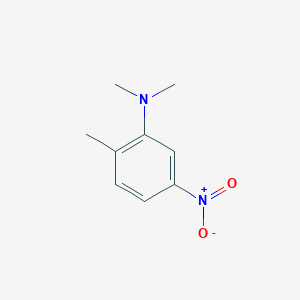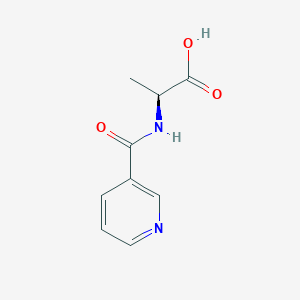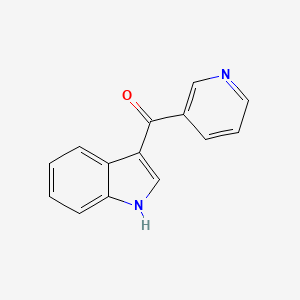
3-(pyridine-3-carbonyl)-1H-indole
Übersicht
Beschreibung
3-(pyridine-3-carbonyl)-1H-indole: is a heterocyclic compound that features both an indole and a pyridine moiety
Wirkmechanismus
Target of Action
Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Indole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer activities . These activities suggest that indole derivatives, including 1h-Indol-3-yl(pyridin-3-yl)methanone, may have significant effects at the molecular and cellular levels.
Biochemische Analyse
Biochemical Properties
1h-Indol-3-yl(pyridin-3-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. The compound can act as an inhibitor of cytochrome P450, thereby affecting the metabolism of other substances in the body . Additionally, 1h-Indol-3-yl(pyridin-3-yl)methanone has been shown to interact with certain receptors, such as the cannabinoid receptors, modulating their activity and influencing various physiological processes .
Cellular Effects
1h-Indol-3-yl(pyridin-3-yl)methanone exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular responses . Moreover, 1h-Indol-3-yl(pyridin-3-yl)methanone has been found to affect cellular metabolism by altering the activity of key metabolic enzymes, such as adenosine triphosphate (ATP) synthase, which plays a crucial role in energy production .
Molecular Mechanism
The molecular mechanism of action of 1h-Indol-3-yl(pyridin-3-yl)methanone involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, modulating their activity. For example, it can inhibit the activity of cytochrome P450 by binding to its active site, preventing the metabolism of other substrates . Additionally, 1h-Indol-3-yl(pyridin-3-yl)methanone can activate certain signaling pathways, such as the MAPK pathway, by binding to and activating specific receptors . These interactions lead to changes in gene expression and cellular responses, ultimately influencing various physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1h-Indol-3-yl(pyridin-3-yl)methanone have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to degradation and loss of activity . Long-term studies have shown that 1h-Indol-3-yl(pyridin-3-yl)methanone can have sustained effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1h-Indol-3-yl(pyridin-3-yl)methanone vary with different dosages in animal models. At lower doses, the compound has been found to have beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have also been observed, where the compound shows a dose-dependent response, with higher doses leading to more pronounced effects .
Metabolic Pathways
1h-Indol-3-yl(pyridin-3-yl)methanone is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways is the cytochrome P450-mediated oxidation, where the compound is metabolized to form various metabolites . These metabolites can further interact with other enzymes and affect metabolic flux and metabolite levels in the body . Additionally, 1h-Indol-3-yl(pyridin-3-yl)methanone can influence the activity of other metabolic enzymes, such as ATP synthase, altering energy production and cellular metabolism .
Transport and Distribution
The transport and distribution of 1h-Indol-3-yl(pyridin-3-yl)methanone within cells and tissues involve several transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as the organic anion-transporting polypeptides (OATPs) . Once inside the cells, it can bind to various proteins, influencing its localization and accumulation . The distribution of 1h-Indol-3-yl(pyridin-3-yl)methanone within tissues is also affected by its interactions with binding proteins, which can modulate its bioavailability and activity .
Subcellular Localization
The subcellular localization of 1h-Indol-3-yl(pyridin-3-yl)methanone plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it can be localized to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, the subcellular localization of 1h-Indol-3-yl(pyridin-3-yl)methanone can affect its interactions with other biomolecules and its overall activity within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridine-3-carbonyl)-1H-indole typically involves the condensation of indole with pyridine-3-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond between the indole and pyridine moieties .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance the efficiency and reproducibility of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(pyridine-3-carbonyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction may produce pyridine-3-methyl derivatives .
Wissenschaftliche Forschungsanwendungen
3-(pyridine-3-carbonyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-3-carboxylic acid: Shares the pyridine moiety but lacks the indole structure.
Indole-3-carboxylic acid: Contains the indole moiety but lacks the pyridine structure.
3-(pyridine-2-carbonyl)-1H-indole: Similar structure but with the carbonyl group at a different position on the pyridine ring.
Uniqueness
3-(pyridine-3-carbonyl)-1H-indole is unique due to the specific positioning of the carbonyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets that may not be possible with other similar compounds .
Eigenschaften
IUPAC Name |
1H-indol-3-yl(pyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-14(10-4-3-7-15-8-10)12-9-16-13-6-2-1-5-11(12)13/h1-9,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXSFCQXFHXFGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70301415 | |
| Record name | 1h-indol-3-yl(pyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37128-48-6 | |
| Record name | NSC143229 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143229 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1h-indol-3-yl(pyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Oxiran-2-ylmethoxy)phenyl]propan-1-one](/img/structure/B3051849.png)
